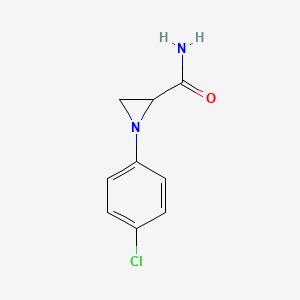

1-(4-Chlorophenyl)aziridine-2-carboxamide

Description

Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

Aziridines are the smallest nitrogen-containing saturated heterocycles. clockss.org The significant strain resulting from the geometric constraints of the three-membered ring makes them highly reactive intermediates. mdpi.com This reactivity allows for a diverse range of chemical transformations, including ring-opening reactions, ring expansions, and cycloadditions, making them valuable building blocks in organic synthesis. clockss.orgmdpi.com

Historically, the instability caused by their reactivity made aziridines challenging to synthesize. clockss.org However, modern synthetic methodologies have overcome many of these difficulties, establishing aziridines as attractive synthons for the construction of complex nitrogen-containing molecules. mdpi.com Their utility is demonstrated in the synthesis of amino acids, alkaloids, and other biologically significant compounds. nih.govfrontiersin.org The ring-opening of aziridines with various nucleophiles is a particularly powerful strategy for creating β-functionalized alkylamines, which are important structural motifs. mdpi.com The reactivity of the aziridine ring can be modulated by the substituent on the nitrogen atom; electron-withdrawing groups, for example, can activate the ring towards nucleophilic attack. clockss.orgnih.gov

Overview of Aziridine-2-carboxamide as a Core Structure

The aziridine-2-carboxamide framework features a carboxamide group attached to one of the carbon atoms of the aziridine ring. This functional group introduces additional chemical handles and modulates the electronic properties of the heterocyclic core. Aziridine-2-carboxamides and their ester analogues are valuable chiral building blocks. chemrxiv.org A primary reaction pathway for these compounds is nucleophilic ring-opening, which can be highly regioselective. frontiersin.org Generally, heteroatom nucleophiles attack the C3 carbon (the carbon not bearing the carboxamide), leading to the formation of α-amino acid derivatives. clockss.org

The synthesis of the aziridine-2-carboxamide core can be achieved through several methods. One prominent approach is the aza-Darzens reaction, which involves the reaction of an imine with a carbene equivalent. escholarship.orgresearchgate.net This method can be catalyzed and controlled to achieve specific stereochemical outcomes. escholarship.org Another common synthetic route is the cyclization of 1,2-amino alcohol or haloamine precursors. clockss.org The specific substituents on the nitrogen and the carboxamide can influence the choice of synthetic strategy and the stability and reactivity of the final molecule. nih.govresearchgate.net For instance, N-acylated aziridines can be activated to undergo ring-opening under various conditions. mdpi.com

Research Trajectories of 1-(4-Chlorophenyl)aziridine-2-carboxamide and Its Derivatives

The compound this compound is a specific derivative within this class, characterized by a 4-chlorophenyl group attached to the aziridine nitrogen. This N-aryl substitution significantly influences the electronic properties of the ring. The electron-withdrawing nature of the 4-chlorophenyl group activates the aziridine ring, making it more susceptible to nucleophilic attack compared to N-alkyl or N-H aziridines. clockss.org

Synthesis: The synthesis of N-aryl aziridines like this compound can be accomplished via established methodologies for aziridination. The aza-Darzens reaction, for example, between an imine derived from 4-chloroaniline (B138754) and a suitable halo-acetamide derivative, is a viable pathway. acs.org Similarly, the reaction of α-chloroimines with nucleophiles, known as the De Kimpe Aziridine Synthesis, provides another route to such structures. organic-chemistry.org Copper-catalyzed reactions involving diazoacetates and imines have also been shown to be efficient, particularly favoring N-aryl substituents for the formation of the aziridine ring. clockss.org

Reactivity and Research Interest: Research on N-aryl aziridine-2-carboxamides often focuses on their utility as synthetic intermediates. The primary mode of reactivity is nucleophilic ring-opening, which can be initiated by a wide array of nucleophiles, including amines, alcohols, and thiols. nih.govrsc.org The regioselectivity of this ring-opening is a key aspect of their synthetic utility, often controlled by the nature of the nucleophile and reaction conditions. frontiersin.org For a compound like this compound, attack is expected to occur preferentially at the C3 position, breaking the C3-N bond to yield a derivative of α-amino acid.

While specific, dedicated studies on this compound are not extensively documented in isolation, its chemistry is well-represented within the broader investigation of N-aryl aziridine derivatives. For example, studies on 2-cyanoaziridine-1-carboxamides have explored N-phenyl derivatives, which are structurally analogous and show that the nature of the N-substituent is critical for activity. nih.gov The principles governing the synthesis and reactivity of these related compounds are directly applicable to understanding the chemical behavior of this compound.

Below are tables summarizing the key chemical properties of the title compound and a general overview of synthetic methods applicable to its formation.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 933453-52-2 lookchem.com |

| Molecular Formula | C₉H₉ClN₂O lookchem.com |

| Molecular Weight | 196.636 g/mol lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

| Complexity | 214 lookchem.com |

| LogP | 2.22860 lookchem.com |

Table 2: General Synthetic Approaches for N-Aryl Aziridine-2-carboxamides

| Synthetic Method | Description | Key Reactants | Reference |

|---|---|---|---|

| Aza-Darzens Reaction | Condensation of an imine with an α-haloester or α-haloamide enolate. | N-aryl imine, α-haloacetamide derivative | clockss.orgacs.org |

| From Haloamines | Intramolecular cyclization of an N-aryl-α,β-haloamine. | N-(4-chlorophenyl) substituted haloamine | clockss.org |

| De Kimpe Aziridine Synthesis | Reaction of an α-chloroimine with a nucleophile. | α-chloroimine, nucleophile (e.g., hydride) | organic-chemistry.org |

| Catalytic Aziridination | Metal-catalyzed reaction of an imine with a diazo compound. | N-aryl imine, ethyl diazoacetate | clockss.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

933453-52-2 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

1-(4-chlorophenyl)aziridine-2-carboxamide |

InChI |

InChI=1S/C9H9ClN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |

InChI Key |

KRBZORMPRVKCCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C2=CC=C(C=C2)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorophenyl Aziridine 2 Carboxamide and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the aziridine (B145994) ring in a single or a few straightforward steps. These approaches are often favored for their efficiency and atom economy.

Cycloaddition Reactions in Aziridine Formation

Cycloaddition reactions are a powerful tool for the formation of cyclic compounds, including aziridines. These reactions involve the joining of two or more unsaturated molecules to form a ring. In the context of aziridine synthesis, [3+2] cycloadditions are particularly relevant, where a three-atom component reacts with a two-atom component. rsc.orgresearchgate.net

One common approach involves the reaction of azomethine ylides, which can be generated from the thermolysis of aziridines, with various dipolarophiles. researchgate.net Additionally, the cycloaddition of aziridines with carbon dioxide (CO2) or carbon disulfide (CS2), often catalyzed by metal complexes like those of lanthanides, can yield related heterocyclic structures such as oxazolidinones and thiazolidine-2-thiones. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the efficiency and regioselectivity of these cycloadditions. organic-chemistry.org Visible-light-driven photocatalytic [3+2] cycloadditions of aziridines have also emerged as a rapid and atom-economical method. rsc.org

Another important cycloaddition for forming related four-membered rings, β-lactams (2-azetidinones), is the Staudinger ketene-imine cycloaddition. mdpi.com While not directly forming aziridines, the principles of controlling stereochemistry in this [2+2] cycloaddition are relevant to heterocyclic synthesis in general. mdpi.com

Transformations from Precursors

The synthesis of aziridine-2-carboxamides can be achieved by transforming readily available precursor molecules. A well-established method is the Gabriel-Cromwell reaction, which involves the reaction of α,β-dihalo carbonyl compounds with amines. researchgate.nettandfonline.comtandfonline.com This multi-step, one-pot reaction proceeds through the bromination of an α,β-unsaturated precursor, followed by the elimination of hydrogen bromide, conjugate addition of an amine, and subsequent intramolecular nucleophilic displacement of the α-bromide to form the aziridine ring. tandfonline.com This method has been successfully applied to synthesize a variety of N-substituted aziridines, including those with ferrocenyl and sugar moieties, often in high yields. researchgate.netnih.govresearchgate.net

Another common strategy involves the cyclization of β-amino alcohols or their derivatives. ru.nl For instance, the Mitsunobu reaction or treatment with reagents like diethoxytriphenylphosphorane can effect the cyclization of β-amino alcohols to form the aziridine ring. ru.nl Similarly, the base-promoted cyclization of β-substituted amino compounds, such as β-halo-α-aminoesters, is a widely used method. nih.gov The De Kimpe aziridine synthesis provides another route, starting from α-chloroimines and reacting them with nucleophiles to induce cyclization. organic-chemistry.org

Furthermore, α-amino amides can serve as precursors in multicomponent reactions, for example, with aziridine aldehyde dimers and isocyanides, to generate more complex structures containing the aziridine motif. researchgate.net

Stereoselective and Diastereoselective Synthesis

Controlling the stereochemistry of the aziridine ring is crucial, as the biological activity of the final products often depends on their three-dimensional structure. Both diastereoselective and enantioselective methods have been developed to synthesize specific stereoisomers of aziridine-2-carboxamides and their analogues.

Diastereoselective aziridination of α,β-unsaturated amides can be achieved using diaziridines. oup.comoup.com The choice of the diaziridine reagent can dictate the stereochemical outcome, with some reagents favoring the formation of trans-aziridines and others yielding cis-aziridines. oup.comoup.com The stereoselectivity in these reactions is often explained by the conformational analysis of the intermediate enolates. oup.comoup.com The intramolecular reaction of 3-acetoxyaminoquinazolin-4(3H)-ones with α,β-unsaturated acids has also been shown to be a completely diastereoselective method for aziridination. researchgate.net

For enantioselective synthesis, metal-catalyzed reactions are frequently employed. Catalytic asymmetric aziridination of alkenes using various nitrene sources is a general approach. nih.gov Chiral catalysts based on transition metals such as rhodium, copper, and cobalt have been developed to facilitate the enantioselective aziridination of both activated and unactivated olefins. nih.govacs.org For instance, a planar chiral rhodium indenyl catalyst has been shown to be effective for the enantioselective aziridination of unactivated alkenes. acs.org

| Substrate | Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|

| α,β-Unsaturated Amides | Racemic 3-cyclohexyl-1-methyldiaziridine | trans-Aziridines | oup.comoup.com |

| α,β-Unsaturated Amides | 3,3-Pentamethylenediaziridine | cis-Aziridines | oup.comoup.com |

| Prochiral Alkenes | Chiral 3-Acetoxyaminoquinazolin-4(3H)-one | Complete Diastereoselectivity | researchgate.net |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.com After the desired stereoselective transformation, the auxiliary is removed. This approach is widely used in asymmetric synthesis to achieve high levels of diastereoselectivity, which can then be translated into enantioselectivity upon removal of the auxiliary. thieme-connect.com

In the context of aziridine synthesis, chiral auxiliaries have been employed in various strategies. For example, in the Gabriel-Cromwell reaction, Oppolzer's sultam has been used as a chiral auxiliary to achieve the asymmetric synthesis of chiral aziridines. tandfonline.com Similarly, the use of α-chlorinated N-(tert-butanesulfinyl)-imines in the De Kimpe aziridine synthesis allows for the diastereoselective formation of chiral aziridines. organic-chemistry.org The tert-butanesulfinyl group acts as a chiral auxiliary that can be subsequently removed. organic-chemistry.org

Carbohydrate-derived auxiliaries have also been utilized for various asymmetric reactions, including α-alkylation of esters, which could be a step in a multi-step synthesis of chiral aziridine precursors. thieme-connect.com Furthermore, chiral enolates derived from pseudoephedrine amides have been used in stereocontrolled aziridine ring-opening reactions, where the chiral auxiliary on the enolate controls the diastereoselectivity of the reaction. nih.gov The development of chiral catalysts, which act as chiral inducers, has also been a major focus. For example, copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes utilizes a chiral sulfinamide group as both a nucleophile and a chiral directing group to synthesize aziridines with multiple chiral centers. rsc.org

Derivatization Strategies of Aziridine-2-carboxamides

Once the aziridine-2-carboxamide core is synthesized, it can be further modified to create a diverse range of analogues. Derivatization can occur at the aziridine nitrogen, the carboxamide group, or the aziridine ring carbons.

Functionalization at the Aziridine Nitrogen Atom (N-Substitution)

The nitrogen atom of the aziridine ring is a common site for functionalization. N-unsubstituted aziridines can be reacted with various electrophiles to introduce a wide range of substituents. For example, N-H aziridine-2-carboxylic acid amides can be obtained through the hydrogenolytic deprotection of N-Cbz derivatives. researchgate.net These N-H aziridines can then be subjected to N-arylation or N-alkylation.

Modification of the Carboxamide Moiety

The carboxamide group of 1-(4-Chlorophenyl)aziridine-2-carboxamide is a key site for structural modification to generate a diverse library of analogues. Standard peptide coupling reactions are a versatile method for this purpose. Starting from the corresponding carboxylic acid, 1-(4-chlorophenyl)aziridine-2-carboxylic acid, a variety of amines can be coupled to form new carboxamides. This transformation is typically facilitated by peptide coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. nih.gov

Another approach involves the conversion of the primary carboxamide into other functional groups. For instance, the carboxamide can be dehydrated to the corresponding nitrile. Furthermore, the amide can be hydrolyzed to the carboxylic acid, which then serves as a versatile intermediate for the synthesis of esters or for the introduction of different amide functionalities.

The synthesis of N-acyl derivatives is also a viable strategy. This can be achieved by reacting the parent carboxamide with acyl chlorides or anhydrides under appropriate conditions. For example, stirring with benzoyl chloride derivatives in a suitable solvent like dioxane can yield N-benzoyl derivatives. researchgate.net Similarly, reaction with cyclic anhydrides such as phthalic anhydride (B1165640) or maleic anhydride can lead to the formation of N-(dioxoisoindolin-2-yl) or N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) derivatives, respectively. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

| 1-(4-Chlorophenyl)aziridine-2-carboxylic acid | Amine, TBTU/HBTU/PyBOP | Substituted Carboxamide | nih.gov |

| This compound | Dehydrating agent | Nitrile | |

| This compound | Acid/Base | Carboxylic Acid | |

| This compound | Acyl Chloride/Anhydride | N-Acyl Carboxamide | researchgate.net |

Introduction of Substituents on the Phenyl Ring

Modifications to the 4-chlorophenyl group of this compound can be achieved through various aromatic substitution reactions, although the reactivity of the ring is influenced by the deactivating effect of the chlorine atom and the aziridine nitrogen. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely require forcing conditions and may lead to a mixture of products.

A more controlled approach involves the use of precursor molecules where the desired substituent is already in place on the phenyl ring before the formation of the aziridine ring. For example, starting with an appropriately substituted aniline, such as 4-bromoaniline (B143363) or 4-methoxyaniline, would yield the corresponding substituted 1-phenylaziridine-2-carboxamide.

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide range of substituents onto the phenyl ring. For instance, the chlorine atom can be replaced with various groups using Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), or cyanation reactions. These methods offer a high degree of control and functional group tolerance.

| Reaction Type | Reagents/Catalyst | Introduced Substituent |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl, vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Cyanation | Cyanide source (e.g., Zn(CN)2), Pd catalyst | Cyano |

Formation of Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to develop compounds with improved or multi-target activity. rsc.orgsemanticscholar.org this compound can serve as a valuable scaffold for the creation of such hybrid molecules.

One common approach is to link the aziridine-containing molecule to another bioactive scaffold through the carboxamide nitrogen or the phenyl ring. For example, the carboxamide could be acylated with a carboxylic acid derivative of another heterocyclic system, such as a quinoline (B57606) or a pyrimidine, to form a hybrid molecule. researchgate.net The synthesis of hybrid compounds combining pyrazinamide (B1679903) with a 4-arylthiazol-2-amine scaffold has been reported, demonstrating the feasibility of linking different pharmacophoric units through an amide bond. nih.gov

Another strategy involves the ring-opening of the strained aziridine ring by a nucleophilic group from another molecule. This can lead to the formation of more complex heterocyclic systems. For instance, a palladium-catalyzed three-component domino reaction involving N-tosylaziridines, 2-iodophenol, and isocyanides has been used to synthesize 1,4-benzoxazepine (B8686809) derivatives. A similar strategy could potentially be adapted for this compound.

The 1,2,4-oxadiazole (B8745197) moiety is recognized as a bioisosteric equivalent of ester and amide groups and can be incorporated into hybrid structures. frontiersin.org A general approach could involve converting the carboxamide of the parent aziridine to a nitrile, which can then be reacted with a hydroxylamine (B1172632) to form an amidoxime. Subsequent cyclization with an appropriate acylating agent would yield the 1,2,4-oxadiazole ring, thus forming a hybrid molecule.

| Hybridization Strategy | Key Reaction | Resulting Hybrid Structure | Reference |

| Amide bond formation | Acylation of the carboxamide | Aziridine linked to another heterocycle | researchgate.netnih.gov |

| Aziridine ring-opening | Nucleophilic attack on the aziridine ring | Fused or linked heterocyclic systems | |

| Bioisosteric replacement | Conversion of carboxamide to 1,2,4-oxadiazole | Aziridine-oxadiazole hybrid | frontiersin.org |

Catalytic Approaches in Derivatization

Catalysis plays a crucial role in the synthesis and derivatization of aziridines, offering efficient and selective methods for various transformations. Lewis acid catalysis is often employed in the formation of the aziridine ring itself, for instance, in the reaction between an imine and a diazo compound. Catalysts such as BF3·OEt2 or montmorillonite (B579905) K-10 can promote this reaction with high stereoselectivity.

Transition metal catalysis is particularly important for the derivatization of the 1-(4-chlorophenyl) group, as discussed in section 2.2.3. Palladium catalysts are widely used for cross-coupling reactions that allow for the introduction of a diverse range of substituents at the 4-position of the phenyl ring.

Furthermore, catalytic methods can be employed for the ring-opening of the aziridine. For example, titanocene (B72419) catalysts have been used for the catalytic, radical-radical ring-opening of N-acylated aziridines. This regioselective reaction demonstrates broad substrate scope and high functional group tolerance. The development of robust, catalytic ring-opening processes is highly desirable as it allows for accurate prediction of regioselectivity and stereochemistry.

| Catalytic Approach | Catalyst Type | Application |

| Lewis Acid Catalysis | BF3·OEt2, Montmorillonite K-10 | Formation of the aziridine ring |

| Transition Metal Catalysis | Palladium complexes | Derivatization of the phenyl ring via cross-coupling |

| Transition Metal Catalysis | Titanocene complexes | Regioselective ring-opening of the aziridine |

Reaction Mechanisms and Reactivity Studies of 1 4 Chlorophenyl Aziridine 2 Carboxamide Derivatives

Ring-Opening Reactions of the Aziridine (B145994) Coremdpi.commdpi.comresearchgate.netrsc.org

The ring-opening of the aziridine core is a key transformation, providing access to β-functionalized alkylamines. mdpi.com This process typically involves the cleavage of one of the carbon-nitrogen bonds within the three-membered ring. researchgate.net For derivatives of 1-(4-Chlorophenyl)aziridine-2-carboxamide, the presence of the 4-chlorophenyl group on the nitrogen and the carboxamide group at the C2 position introduces specific electronic and steric factors that govern the reaction's course.

The nucleophilic ring-opening of aziridines is a widely studied and synthetically useful reaction. nih.gov The mechanism often proceeds through an S(_N)2-type pathway. mdpi.com The reaction can be initiated by the activation of the aziridine nitrogen. For non-activated aziridines, which have an electron-donating group on the nitrogen, activation is necessary to form a more reactive aziridinium (B1262131) ion before the ring-opening can occur. nih.gov However, the presence of an electron-withdrawing substituent on the nitrogen atom can activate the ring, making it more susceptible to nucleophilic attack without prior activation. nih.govmdpi.com

In the case of this compound, the 4-chlorophenyl group is generally considered to be electron-withdrawing, thus activating the aziridine ring towards nucleophilic attack. The reaction with a nucleophile can proceed via two main pathways, leading to the cleavage of either the C2-N or C3-N bond. nih.gov The formation of an aziridinium ion intermediate is a key step in many of these reactions, which is then attacked by the nucleophile. nih.govfrontiersin.org The reaction can be influenced by various nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles. mdpi.com

A plausible general mechanism for the nucleophilic ring-opening is as follows:

Activation: In many cases, particularly with less reactive nucleophiles, an electrophile or a Lewis acid coordinates to the aziridine nitrogen, forming a highly reactive aziridinium ion. nih.govfrontiersin.org

Nucleophilic Attack: A nucleophile then attacks one of the aziridine ring carbons (C2 or C3). nih.gov This attack typically occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon, consistent with an S(_N)2 mechanism. mdpi.com

Ring Opening: The carbon-nitrogen bond is cleaved, relieving the ring strain and forming the final ring-opened product. nih.gov

Regioselectivity in the ring-opening of aziridines is a critical aspect that determines the final product structure. The choice of which carbon atom (C2 or C3) is attacked by the nucleophile is governed by a combination of steric and electronic effects, as well as the nature of the nucleophile and any catalysts used. rsc.orgnih.gov

For 2-substituted aziridines, the regioselectivity is often predictable. Generally, in the absence of overriding electronic factors, nucleophiles tend to attack the less substituted carbon (C3), which is sterically more accessible. mdpi.comnih.gov However, the presence of substituents that can stabilize a positive charge, such as a phenyl or vinyl group at C2, can favor nucleophilic attack at the more substituted carbon (C2) due to the development of a partial positive charge at this position in the transition state. researchgate.net

In the context of this compound, the carboxamide group at C2 is electron-withdrawing. This electronic effect can influence the regioselectivity of the ring-opening reaction.

| Substituent at C2 | Nucleophile | Predominant Site of Attack | Governing Factor |

|---|---|---|---|

| Alkyl | Various | C3 (less substituted) | Steric hindrance researchgate.net |

| Phenyl/Vinyl | Various | C2 (more substituted) | Electronic stabilization of partial positive charge researchgate.net |

| Carboxamide | Amines | C3 (less substituted) | Electronic and steric effects rsc.org |

The interplay between electronic and steric effects is crucial in determining the regioselectivity of aziridine ring-opening reactions. nih.govresearchgate.net

Electronic Effects: The electron-withdrawing nature of the 4-chlorophenyl group on the nitrogen atom enhances the electrophilicity of the ring carbons. The carboxamide group at C2 is also electron-withdrawing, which can influence the electron distribution in the aziridine ring. This can make the C2 carbon more electrophilic, but it can also destabilize any developing positive charge at this position during the transition state. rsc.org

Steric Effects: The steric bulk of the substituents on the aziridine ring and the incoming nucleophile play a significant role. nih.gov In many cases, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C3 position is generally less sterically encumbered than the C2 position, which bears the carboxamide group. mdpi.com This steric hindrance at C2 often directs the nucleophile to attack the C3 carbon. researchgate.net

Research has shown that for substituents that are not bulky, electronic effects can be the dominant factor. rsc.org However, as the size of the substituents increases, steric hindrance becomes the primary determinant of regioselectivity. hw.ac.uknih.gov

The ring-opening of aziridines is typically a stereospecific process. When the reaction proceeds through an S(_N)2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving nitrogen group. This results in an inversion of the stereochemical configuration at the center of attack. mdpi.com

For example, if a chiral aziridine with a specific stereochemistry at C2 and C3 undergoes a ring-opening reaction, the stereochemistry of the resulting product can be predicted. If the nucleophile attacks C3, the stereocenter at C2 will remain unchanged, while the stereochemistry at C3 will be inverted. Conversely, if the attack occurs at C2, the stereochemistry at that position will be inverted. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the creation of chiral molecules with defined stereochemistry. frontiersin.org

Catalysts and promoters play a pivotal role in facilitating the ring-opening of aziridines, often influencing both the reaction rate and the regioselectivity. mdpi.com

Lewis Acids: Lewis acids are commonly used to activate the aziridine ring by coordinating to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons and makes the aziridinium ion a better leaving group. nih.gov This activation is often necessary for reactions with weak nucleophiles.

Brønsted Acids: Brønsted acids can also promote ring-opening by protonating the aziridine nitrogen, forming an aziridinium ion. frontiersin.org

Transition Metal Catalysts: A variety of transition metal catalysts, including those based on palladium, rhodium, and nickel, have been employed in aziridine ring-opening reactions. mdpi.com These catalysts can enable a broader range of nucleophiles to be used and can offer unique control over regioselectivity and stereoselectivity. For instance, some palladium-catalyzed reactions have been shown to proceed with high regioselectivity. mdpi.com

Organocatalysts: In recent years, organocatalysts have emerged as a powerful tool for promoting aziridine ring-opening reactions. These catalysts can offer mild reaction conditions and high enantioselectivity. researchgate.net For example, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been used as a Lewis base catalyst for the ring-opening of N-tosylaziridines with acid anhydrides. mdpi.com

| Catalyst/Promoter Type | Role | Example |

|---|---|---|

| Lewis Acids | Activation of aziridine ring | BF₃·OEt₂, Ti(OⁱPr)₄ |

| Brønsted Acids | Protonation of aziridine nitrogen | TFA (Trifluoroacetic acid) frontiersin.org |

| Transition Metals | Catalysis, control of selectivity | Palladium, Rhodium, Nickel complexes mdpi.com |

| Organocatalysts | Mild conditions, enantioselectivity | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) researchgate.netmdpi.com |

Regioselectivity in Ring-Opening Processes

Transformations of the Carboxamide Functionalityrsc.orgsemanticscholar.org

The carboxamide group in this compound is a versatile functional group that can undergo various transformations. These reactions can be performed either before or after the ring-opening of the aziridine core, providing access to a diverse range of molecular architectures.

The reactivity of the carboxamide group is generally lower than that of other carboxylic acid derivatives like acid halides or anhydrides. youtube.com Common transformations of the carboxamide group include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: Primary amides can be dehydrated to nitriles using dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Hofmann, Curtius, or Lossen Rearrangement: These rearrangements can convert the carboxamide into a primary amine with one less carbon atom.

In the context of domino reactions, the carboxamide functionality can participate in intramolecular cyclizations following the ring-opening of the aziridine. For example, a domino process has been described for the synthesis of 1,4-benzo- and pyrido-oxazepinones from the reaction of N-tosylaziridines with 2-halophenols, involving a sequential ring-opening and subsequent intramolecular carboxamidation. nih.gov

Rearrangement Reactions

While specific rearrangement studies on this compound are not extensively documented in publicly available literature, the reactivity of related aziridine systems allows for the extrapolation of potential rearrangement pathways. The inherent strain of the aziridine ring serves as a driving force for various molecular reorganizations, often catalyzed by acid, heat, or transition metals.

One common rearrangement pathway for N-substituted aziridines is the acid-catalyzed aza-pinacol rearrangement . In this type of reaction, protonation of the aziridine nitrogen is followed by ring-opening to form a carbocation, which then undergoes a 1,2-shift, leading to the formation of an imine. For instance, N-tosylaziridines have been shown to undergo a BF₃-catalyzed rearrangement to the corresponding N-tosylimines in satisfactory yields. consensus.appnih.gov The presence of the 4-chlorophenyl group, an electron-withdrawing substituent, on the nitrogen of this compound would likely influence the stability of the intermediate carbocation and thus the facility of such a rearrangement.

Transition metal catalysis, particularly with gold(I) complexes, has been demonstrated to induce rearrangements in propargylic aziridines, yielding trisubstituted and cycloalkene-fused pyrroles through a tandem cyclization/ring-opening/Wagner-Meerwein process. nih.gov Although this compound does not possess a propargylic group, this highlights the potential for metal-catalyzed activation of the aziridine ring, leading to complex skeletal reorganizations.

Furthermore, unexpected rearrangements have been observed in related heterocyclic systems under basic conditions. For example, N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides have been found to undergo a 1,3-migration of the N-allyl group to produce aza-quaternary carbon centers. researchgate.net This suggests that under specific conditions, the N-(4-chlorophenyl) group of the target molecule could potentially undergo migration, although this remains a hypothetical pathway without direct experimental evidence.

The table below summarizes potential rearrangement reactions based on studies of analogous compounds.

| Reaction Type | Catalyst/Conditions | Potential Product Type | Reference |

| Aza-Pinacol Rearrangement | Lewis Acid (e.g., BF₃) | Imine | consensus.appnih.gov |

| Gold-Catalyzed Rearrangement | Au(I) complexes | Pyrrole (for propargylic aziridines) | nih.gov |

| Base-Mediated Rearrangement | Strong Base (e.g., LiHMDS) | Migrated N-aryl product | researchgate.net |

It is important to note that the actual course of rearrangement for this compound would be highly dependent on the specific reaction conditions employed, including the nature of the catalyst, solvent, and temperature.

Oxidative Cyclodimerization

The oxidative cyclodimerization of this compound is a hypothetical reaction pathway that is not well-documented in scientific literature. However, considering the reactivity of aziridines, some potential mechanisms can be postulated. Oxidative coupling reactions often involve the formation of radical or cationic intermediates.

One possibility involves the electrochemical oxidation of the aziridine. An electrochemical approach has been successfully used to couple amines and alkenes to form aziridines by generating a dicationic intermediate. consensus.appnih.gov A similar strategy could theoretically be applied to induce the dimerization of this compound. In such a scenario, the electrochemical oxidation could lead to the formation of a radical cation on the aziridine ring, which could then couple with a neutral molecule to form a dimeric species. Subsequent cyclization could then, in principle, lead to a cyclodimer.

Another potential route could involve the use of chemical oxidants. Strong oxidants can, in some cases, mediate the coupling of organic molecules. The feasibility of such a reaction would depend on the oxidation potential of this compound and the ability of the oxidant to promote the desired C-C or C-N bond formation between two molecules without leading to undesired side reactions, such as ring-opening or degradation.

The table below outlines a hypothetical pathway for oxidative cyclodimerization.

| Step | Description | Potential Intermediate/Product |

| 1. Oxidation | Single-electron oxidation of the aziridine nitrogen or aromatic ring. | Radical cation of this compound. |

| 2. Dimerization | Coupling of two radical cations or a radical cation with a neutral molecule. | Dimeric cation. |

| 3. Cyclization | Intramolecular reaction to form a new ring system. | Cyclodimer. |

| 4. Rearomatization/Neutralization | Loss of protons or electrons to yield a stable product. | Neutral cyclodimer. |

It is crucial to emphasize that this is a speculative reaction pathway. The high reactivity of the aziridine ring and the presence of multiple reactive sites in the molecule could lead to a complex mixture of products under oxidative conditions.

Biotransformations and Enzymatic Reactions

The biotransformation of this compound is of significant interest, particularly in the context of its potential pharmacological applications and metabolic fate in biological systems. While direct studies on this specific compound are limited, the enzymatic reactions of related aziridines and aromatic compounds provide a basis for predicting its metabolic pathways.

The primary enzymes involved in the metabolism of many xenobiotics are the cytochrome P450 (CYP) monooxygenases . nih.govyoutube.com These enzymes are known to catalyze a variety of oxidative reactions. nih.gov For this compound, several potential sites of CYP-mediated oxidation exist:

Aromatic Hydroxylation: The 4-chlorophenyl ring is a likely target for hydroxylation, a common metabolic pathway for aromatic compounds. nih.gov This would result in the formation of phenolic metabolites.

N-Dealkylation: While the 4-chlorophenyl group is an aryl substituent, enzymatic cleavage of the N-aryl bond, though less common than N-dealkylation, could potentially occur.

Oxidation of the Aziridine Ring: The aziridine ring itself can be a substrate for enzymatic oxidation. Engineered cytochrome P450 enzymes have been shown to catalyze the aziridination of olefins, demonstrating the capability of these enzymes to interact with and form three-membered nitrogen heterocycles. acs.org Conversely, CYPs could also mediate the ring-opening of the aziridine.

Besides oxidative metabolism, hydrolytic enzymes could also play a role in the biotransformation of this compound. The carboxamide group is susceptible to hydrolysis by amidases, which would yield the corresponding carboxylic acid, 1-(4-chlorophenyl)aziridine-2-carboxylic acid. This reaction has been observed in related aziridine-2-carboxamides. ru.nl

Furthermore, the aziridine ring is a reactive electrophile and can be opened by nucleophiles. wikipedia.orgnih.gov In a biological context, this could involve reaction with endogenous nucleophiles such as the thiol group of glutathione, a common detoxification pathway for electrophilic compounds. Studies on aziridine-2-carboxylic acid derivatives have shown that they can act as inhibitors of cysteine proteases by alkylating the active site cysteine. tandfonline.com

The table below summarizes the potential enzymatic reactions and the enzymes that may be involved.

| Reaction Type | Enzyme Class | Potential Metabolite | Reference |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated aromatic derivative | nih.govnih.gov |

| Amide Hydrolysis | Amidase/Hydrolase | 1-(4-Chlorophenyl)aziridine-2-carboxylic acid | ru.nl |

| Nucleophilic Ring-Opening | Glutathione S-transferase | Glutathione conjugate | wikipedia.orgtandfonline.com |

| Aziridine Ring Oxidation | Cytochrome P450 | Ring-opened or oxidized products | acs.org |

The ultimate metabolic profile of this compound in a living organism would be a composite of these and potentially other enzymatic transformations, influenced by factors such as the specific isoforms of metabolizing enzymes present.

Structural Characterization and Elucidation

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide detailed information regarding the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of these nuclei, two-dimensional (2D) techniques are required to piece together the complete molecular puzzle.

For 1-(4-Chlorophenyl)aziridine-2-carboxamide, the presence of the strained three-membered aziridine (B145994) ring and the substituted aromatic ring leads to a distinct set of signals. The characteristic proton resonances for an aziridine ring system are typically found in the upfield region of the ¹H NMR spectrum. nih.gov

A suite of 2D NMR experiments would be employed for full structural assignment:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity between the protons on the aziridine ring (at C2 and C3) and to confirm the coupling patterns of the protons on the 4-chlorophenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of each carbon signal to its corresponding proton, such as linking the C2 proton of the aziridine ring to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the aziridine ring protons to the carbons of the phenyl ring, confirming the N-substitution. It would also link the C2 proton to the carbonyl carbon of the carboxamide group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the relative stereochemistry of the molecule, for example, the spatial relationship between the substituents on the aziridine ring.

While specific spectral data is not available, a hypothetical data table structure for the NMR analysis is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | [Expected value] | [Expected value] | C=O, C3, C(ipso-Aryl) |

| 3 | [Expected value] | [Expected value] | C2, C(ipso-Aryl) |

| C=O | - | [Expected value] | H-2 |

| NH₂ | [Expected value] | - | C=O |

| Aryl-H | [Expected value] | [Expected value] | Aryl-C |

Mass Spectrometry (HRMS, ESI-TOF) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is indispensable for confirming the elemental composition of a molecule. uni-saarland.de

For this compound, the molecular formula is C₉H₉ClN₂O. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision. HRMS analysis provides an experimental measurement of this mass. A close match between the measured mass and the theoretical mass (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 2: Molecular Formula and Mass Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O | lookchem.com |

| Exact Mass | 196.0403406 | lookchem.com |

| Analysis Type | ESI-TOF HRMS | uni-saarland.de |

| Expected Ion | [M+H]⁺ | uni-saarland.de |

| Theoretical m/z | 197.0476152 |

The presence of chlorine would also generate a characteristic isotopic pattern in the mass spectrum, with the [M+2]+ peak having an intensity of approximately one-third that of the M+ peak, further corroborating the presence of a single chlorine atom in the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

Key expected absorptions include:

N-H Stretching: The primary amide (-CONH₂) group should exhibit two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. specac.com

C=O Stretching: A strong absorption for the amide carbonyl (C=O) group, known as the Amide I band, is expected around 1680-1650 cm⁻¹. specac.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring occur in the 1600-1450 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically between 1350-1000 cm⁻¹.

C-Cl Stretching: The absorption for the C-Cl bond is generally found in the 850-550 cm⁻¹ range.

Table 3: Predicted Infrared Absorption Bands (Note: This table is based on characteristic group frequencies as experimental data is not available.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (NH₂) | N-H Stretch | 3400-3200 |

| Amide (C=O) | C=O Stretch (Amide I) | 1680-1650 |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aziridine/Amide | C-N Stretch | 1350-1000 |

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopic methods map out the connectivity of a molecule, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is capable of establishing both the absolute and relative stereochemistry of chiral centers.

For this compound, the C2 carbon of the aziridine ring is a stereocenter. X-ray diffraction analysis of a suitable single crystal would provide:

Precise bond lengths, bond angles, and torsion angles.

The relative configuration of the substituents on the aziridine ring.

If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration (R or S) of the C2 stereocenter can be determined.

Information on intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing.

No crystallographic data for this specific compound has been found in the searched literature. Should such data become available, it would be presented in a standard crystallographic information table.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of aziridine-containing compounds. These studies offer a detailed understanding of reaction mechanisms and help in the interpretation of experimental data.

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving aziridines. For instance, studies on the cycloaddition reaction of aziridine (B145994) with CO2, both in the absence and presence of organocatalysts, have utilized DFT to calculate the kinetic and thermodynamic parameters of each mechanistic step. researchgate.net These calculations revealed that catalysts like TBD and 7-azaindole (B17877) significantly lower the energy barrier for the reaction compared to the non-catalyzed pathway. researchgate.net The identification of transition states and intermediates through DFT provides a clear picture of the most favorable reaction pathways. researchgate.net

In a similar vein, the stereospecific ring-opening of aziridinium (B1262131) ions by halides has been computationally studied using DFT and higher-accuracy methods. rsc.org These theoretical investigations help to understand the high regioselectivity and stereoselectivity observed in these reactions, which are crucial for the synthesis of enantiomerically enriched molecules. rsc.org Furthermore, DFT has been employed to study the Hantzsch reaction for producing asymmetrical 1,4-dihydropyridine (B1200194) derivatives, where understanding the reaction progress and the role of intermediates is vital for improving reaction yields. nih.gov The computational exploration of reaction mechanisms, such as the aromatization and competitive oxidative ring transformations of pyridazino[4,5-d]pyridazines, has also been supported by systematic DFT studies to understand the complex reaction pathways based on the isolated products. mdpi.com

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For example, in the study of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level were used to predict the geometry and vibrational frequencies. The predicted values showed good agreement with experimental X-ray diffraction and IR spectra, respectively. nih.gov

Similarly, the spectral characterization of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was performed using FT-IR and FT-Raman spectroscopy, with the vibrational assignments supported by DFT computations. chemrxiv.org These studies often include the analysis of other molecular properties like thermodynamic parameters at different temperatures, which are derived from the vibrational analysis. nih.gov The application of DFT extends to understanding the intramolecular hydrogen bonding and its effect on the photostability of compounds, as seen in studies of 1,3,5-triazines. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as 1-(4-chlorophenyl)aziridine-2-carboxamide, might interact with a biological target, typically a protein.

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a protein. For instance, in the study of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as CRF-1 receptor antagonists, docking studies identified key hydrogen bonding and a π-cation interaction with specific residues like Arg5, Glu196, and Arg283. nih.gov

Similarly, docking studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides with COX and LOX enzymes helped to correlate their anti-inflammatory activities with their binding affinities. researchgate.net These analyses can reveal the importance of specific functional groups for binding. For example, the presence of polar substituents was found to enhance the binding affinity of certain benzimidazole (B57391) derivatives. nih.gov In another study, the interaction of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid with the MMP-2 metalloproteinase receptor was evaluated, demonstrating the role of the triazole scaffold in establishing hydrogen bond interactions. nih.gov

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles | CRF-1 Receptor | Arg5, Glu196, Arg283 | Hydrogen Bond, Π-cation |

| N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides | COX/LOX Enzymes | Not explicitly detailed | Not explicitly detailed |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | MMP-2 Metalloproteinase | Not explicitly detailed | Hydrogen Bond |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | EGFR | Not explicitly detailed | High binding affinity noted |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-protein interaction. For example, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov

In a study targeting the main protease of SARS-CoV-2, potential inhibitors were identified with strong binding affinities, with docking scores as low as -10.7 and -10.9 kcal/mol. researchgate.net These predicted affinities are crucial for prioritizing compounds for further experimental testing. The binding affinity of a benzimidazole derivative, compound B18, was found to be -8.920 kcal/mol with the CRF-1 protein, which was higher than that of the reference molecules. nih.gov It is important to note that these are theoretical predictions and require experimental validation.

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 |

| Potential SARS-CoV-2 Mpro Inhibitors | SARS-CoV-2 Mpro | -10.7 and -10.9 |

| Benzimidazole derivative (B18) | CRF-1 Receptor | -8.920 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for activity.

In the context of related carboxamide derivatives, QSAR models have been developed to predict their biological activities. For instance, a QSAR study on substituted bis[(acridine-4-carboxamide)propyl]methylamines identified that spatial descriptors, particularly Jurs descriptors, and polar interactions are crucial for their inhibitory activity against murine Lewis lung carcinoma cells. nih.gov The model also highlighted the influence of the number of rotatable bonds and molar refractivity on the compounds' activity. nih.gov

For a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, 3D-QSAR studies suggested that the presence of electron-withdrawing groups like -NO2 and -Cl on the phenyl ring was favorable for their anti-inflammatory activity. researchgate.net QSAR models are typically developed using statistical methods like Partial Least Squares (PLS) or machine learning algorithms and are validated to ensure their predictive power. mdpi.comnih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern medicinal chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools in this endeavor. researchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. The primary advantage of QSAR/QSPR is the ability to forecast the characteristics of new chemical entities without the necessity for their synthesis and experimental testing. researchgate.net

For aziridine derivatives, QSAR and QSPR models have been successfully employed to predict various properties, including lipophilicity (logP), which is a critical parameter for drug potency and absorption. researchgate.net In such studies, a range of topological indices and structural descriptors are used to represent the molecular structure mathematically. These descriptors can then be correlated with the observed biological activity using statistical methods to build a predictive model.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related structures. For instance, QSAR studies on a series of thiazolidine-4-one derivatives, which share some structural similarities with the aziridine core, have identified key molecular descriptors that correlate with antitubercular activity. nih.gov These descriptors include those related to polarizability, electronegativity, and surface area, suggesting that these properties are also likely to be important for the biological activity of this compound. nih.gov

A typical workflow for developing a QSAR model for a series of compounds including this compound would involve the following steps:

Data Set Preparation: A series of structurally related aziridine carboxamide derivatives with experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation: A wide array of 2D and 3D molecular descriptors would be calculated for each molecule in the series.

Model Development: Using statistical techniques such as multiple linear regression or machine learning algorithms, a correlation between the molecular descriptors and biological activity would be established.

Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation methods.

The resulting QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Frontier Molecular Orbital (FMO) Theory and Fukui Functions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). wikipedia.orgscm.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.in

The Fukui function is a local reactivity descriptor derived from density functional theory (DFT) that provides more detailed insight into which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.de The function identifies regions where the electron density changes most significantly upon the addition or removal of an electron. wikipedia.org

The table below presents typical HOMO, LUMO, and energy gap values for related molecular fragments, calculated using DFT methods. These values provide an approximation of the electronic characteristics that could be expected for this compound.

| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aziridine | -9.5 | 2.5 | 12.0 |

| Chlorobenzene | -9.07 | -0.37 | 8.7 |

| Benzamide | -9.3 | -0.9 | 8.4 |

This table is illustrative and based on general values for related fragments; actual values for this compound would require specific DFT calculations.

A Fukui function analysis would further pinpoint the reactive centers. It is anticipated that the Fukui function for nucleophilic attack (f+) would be highest on the carbon atoms of the aziridine ring, indicating their susceptibility to reaction with nucleophiles. Conversely, the Fukui function for electrophilic attack (f-) would likely be concentrated on the nitrogen and oxygen atoms, which are the most electron-rich centers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery and medicinal chemistry, MD simulations provide detailed insights into the behavior of a ligand when it interacts with a biological target, such as a protein or nucleic acid. nih.govmdpi.com These simulations can reveal information about the stability of the ligand-target complex, conformational changes that occur upon binding, and the key intermolecular interactions that govern the binding process. mdpi.comnih.gov

Although no specific molecular dynamics simulation studies have been published for this compound, the methodology is highly applicable to understanding its potential biological activity. For instance, MD simulations of other carboxamide-containing compounds have been used to investigate their binding modes and stability within the active sites of enzymes. nih.gov

A typical MD simulation study of this compound interacting with a hypothetical protein target would proceed as follows:

System Setup: A model of the protein-ligand complex would be created, often based on a docked pose from molecular docking studies. This complex would then be solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation Production: The system would be subjected to a simulation run, where the forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion over a series of small time steps. This process is repeated for a duration typically ranging from nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, would be analyzed to extract meaningful information. This analysis can include monitoring the root-mean-square deviation (RMSD) to assess the stability of the complex, identifying key hydrogen bonds and hydrophobic interactions, and calculating the binding free energy.

The insights gained from MD simulations can be invaluable for rational drug design. For this compound, such simulations could help to:

Validate potential binding poses.

Identify the most important amino acid residues in the target's binding site.

Predict the relative binding affinities of different derivatives.

Guide the design of new analogs with improved binding characteristics.

The table below summarizes the types of information that can be obtained from MD simulations and their relevance to understanding the biological activity of this compound.

| MD Simulation Output | Relevance to Biological Activity |

| RMSD of the complex | Indicates the stability of the ligand in the binding pocket. |

| Hydrogen bond analysis | Identifies key polar interactions that contribute to binding affinity. |

| Conformational changes | Reveals how the protein and ligand adapt to each other upon binding. |

| Binding free energy | Provides a quantitative estimate of the binding affinity. |

Structure Activity Relationship Sar Studies in Biological Contexts

Impact of Aziridine (B145994) Ring Modifications on Biological Activity

The aziridine ring, a strained three-membered heterocycle containing a nitrogen atom, is a critical pharmacophore in many biologically active compounds. nih.gov Its inherent ring strain (26-27 kcal/mol) makes it susceptible to ring-opening reactions by various nucleophiles, a key mechanism for its biological action. clockss.org Aziridine-containing compounds often function as alkylating agents; for instance, the anticancer agent Mitomycin C acts by aziridine ring-opening and subsequent alkylation of DNA, leading to cell death. nih.gov The reactivity and, consequently, the biological activity can be significantly modulated by substituents on the aziridine ring.

Generally, the introduction of substituents on the carbon atoms of the aziridine ring can influence its reactivity and steric profile. For example, in a study of related aziridine derivatives, it was observed that adding a 2,2-dimethyl substituent to the aziridine ring significantly reduced the antibacterial activity of the compounds. nih.gov This suggests that steric hindrance around the reactive aziridine ring can impede its ability to interact with its biological target.

Table 1: Effect of Aziridine Ring Substitution on Antibacterial Activity This table is based on findings from related aziridine derivatives to illustrate the principle of how ring modifications can impact activity.

| Compound Structure | Aziridine Ring Substituent (R2) | Relative Antibacterial Activity | Reference |

|---|---|---|---|

| Aziridine Derivative A | -H, -H | High | nih.gov |

| Aziridine Derivative B | -CH3, -CH3 | Low | nih.gov |

Role of the 4-Chlorophenyl Moiety in Molecular Interactions

The 4-chlorophenyl group attached to the aziridine nitrogen is crucial for modulating the molecule's lipophilicity, electronic properties, and steric interactions within a biological target's binding pocket. The presence of an aryl group in the 4-position of various heterocyclic rings is often a fundamental requirement for optimal biological activity. researchgate.net

In a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, the 4-chlorophenyl moiety was integral to the compounds' ability to inhibit kinases and exhibit anti-glioma activity. nih.gov Similarly, for benzhydrylpiperazine derivatives, those containing a 4-chlorobenzhydryl group were generally found to be more cytotoxic against cancer cell lines than other analogs. researchgate.net This highlights the favorable contribution of the 4-chlorophenyl group to binding affinity and biological effect, likely through hydrophobic and specific electronic interactions.

The identity and position of the halogen substituent on the phenyl ring can dramatically alter a compound's activity. Halogen atoms influence the electronic distribution of the aromatic ring and can participate in specific non-covalent interactions, most notably halogen bonding. dntb.gov.ua A halogen bond is an interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a backbone nitrogen or oxygen in a protein. nih.govresearchgate.net

The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. researchgate.net The substitution of hydrogen with a halogen like chlorine alters the molecule's lipophilicity and can block metabolic degradation at that site, potentially increasing bioavailability and duration of action.

In a study of PPARγ-targeted antidiabetics, a bromine atom at a specific position on a benzene (B151609) ring was found to form a halogen bond with the backbone nitrogen of a phenylalanine residue, enhancing binding affinity. nih.gov While direct studies on 1-(4-Chlorophenyl)aziridine-2-carboxamide are limited, these principles suggest that the 4-chloro substituent is not merely a placeholder but actively contributes to molecular recognition. Changing the halogen or its position would likely result in different activity profiles. For example, moving the chlorine to the 2- or 3-position or replacing it with fluorine or bromine would alter the electronic landscape and steric profile, leading to modified binding interactions.

Table 2: General Influence of Halogen Properties on Molecular Interactions

| Halogen | Electronegativity | Polarizability (Å3) | Potential for Halogen Bonding | Reference |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | 0.56 | Weak | researchgate.net |

| Chlorine (Cl) | 3.16 | 2.18 | Moderate | researchgate.net |

| Bromine (Br) | 2.96 | 3.05 | Strong | nih.govresearchgate.net |

| Iodine (I) | 2.66 | 4.7 | Very Strong | researchgate.net |

Significance of the Carboxamide Functional Group

The carboxamide group (-CONH₂) at the C-2 position of the aziridine ring is a key determinant of the compound's biological activity. This functional group can form multiple hydrogen bonds, acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). These interactions are critical for anchoring the molecule within a specific orientation in a protein's active site.

The electronic nature of the carboxamide group also influences the reactivity of the adjacent aziridine ring. Research on aziridine-2-carboxylic acid derivatives as cysteine protease inhibitors revealed a profound difference in potency based on the C-2 substituent. tandfonline.com It was found that the amide of aziridine-2-carboxylic acid (Az-CONH₂) is significantly less potent as an inhibitor than the corresponding carboxylic acid (Az-COOH) or the methyl ester (Az-COOMe). tandfonline.com This indicates that the carboxamide group, compared to an ester or a carboxylic acid, reduces the electrophilicity of the aziridine ring, making it less reactive towards the thiol group of a cysteine residue. tandfonline.com

Conversely, in other contexts, the amide may be essential. For instance, replacing a sulfonamide linker with a carboxamide linker in one class of compounds was done to probe the effect on binding and activity, demonstrating that this functional group is a common and important linker in drug design. nih.gov The specific biological target dictates whether the reduced reactivity of the aziridine ring conferred by the carboxamide is beneficial or detrimental to the desired activity.

Table 3: Comparative Potency of Aziridine C-2 Derivatives as Cysteine Protease Inhibitors

| Compound | C-2 Functional Group | Relative Potency | Reference |

|---|---|---|---|

| Az-COOH | -COOH (Carboxylic Acid) | High | tandfonline.com |

| Az-COOMe | -COOCH3 (Methyl Ester) | High | tandfonline.com |

| Az-CONH2 | -CONH2 (Carboxamide) | Low | tandfonline.com |

Stereochemical Effects on Biological Activity

The this compound molecule contains a chiral center at the C-2 position of the aziridine ring. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-chlorophenyl)aziridine-2-carboxamide and (S)-1-(4-chlorophenyl)aziridine-2-carboxamide. Biological systems, such as enzymes and receptors, are themselves chiral, and they often exhibit a high degree of stereoselectivity, meaning one enantiomer will have a significantly different biological effect than the other. nih.gov

The synthesis of 3-aryl-substituted aziridines often focuses on achieving high stereoselectivity because the specific spatial arrangement of the substituents is critical for the molecule's function. nih.gov For example, in a study of novel azetidin-2-one (B1220530) derivatives, the cis and trans isomers displayed distinct and selective antiviral activities. The trans-isomer was active against human coronavirus, while the cis-isomer was active against influenza A, demonstrating that subtle changes in the 3D orientation of functional groups can completely change the biological activity profile. nih.gov

Therefore, the biological activity attributed to this compound is likely specific to one of its enantiomers. The (R) and (S) forms would present the carboxamide and the 4-chlorophenyl groups in different spatial orientations, leading to one enantiomer fitting more effectively into the target binding site, resulting in higher affinity and potency.

Mechanistic Insights into Biological Activity in Vitro and in Silico Studies

Interaction with Molecular Targets

No specific studies detailing the interaction of 1-(4-Chlorophenyl)aziridine-2-carboxamide with the molecular targets listed below are publicly available. The aziridine (B145994) and carboxamide moieties are present in various biologically active molecules, but specific data for this combination is absent.

DNA Alkylation Mechanisms

There is no available research specifically investigating or confirming the DNA alkylation mechanisms of this compound. While aziridine-containing compounds can act as alkylating agents by forming a reactive aziridinium (B1262131) ion that attacks nucleophilic sites on DNA, such as N7-guanine, this specific activity has not been documented for this compound.

Enzyme Inhibition Profiles

No specific enzyme inhibition profiles for this compound were found in the public domain.

Protein Disulfide Isomerase (PDI) Inhibition

There is no scientific literature available that demonstrates or discusses the inhibition of Protein Disulfide Isomerase (PDI) by this compound.

Kinase Inhibition (e.g., c-KIT kinase, EGFR tyrosine kinase)

No studies were found that evaluated the inhibitory activity of this compound against c-KIT kinase or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Nucleoprotein Targeting (e.g., Influenza Virus Nucleoprotein)

There is no available data to suggest that this compound targets the influenza virus nucleoprotein.

Other Enzyme Systems (e.g., CYP51, NAPE-PLD)

No research findings are available regarding the inhibitory effects of this compound on sterol 14α-demethylase (CYP51) or N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).

No Publicly Available Research Data Found for "this compound"

Despite a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound "this compound" pertaining to its biological activity, including its effects on cellular pathways such as DNA replication, cell cycle progression, or apoptosis induction. Furthermore, no information was identified regarding its potential applications as a research probe or tool.

The investigation sought to collate detailed findings for an article structured around the mechanistic insights into the biological activity of "this compound." The intended focus was on its in vitro and in silico cellular pathway modulation, specifically its interference with DNA replication and cell division, modulation of cell cycle progression, and its ability to induce apoptosis. Additionally, the search aimed to uncover its utility in broad-spectrum biological research.

However, the extensive search queries yielded no specific studies, papers, or data sets for this particular compound. The scientific literature that discusses related compounds, such as other aziridine derivatives, does not provide information that can be directly and accurately attributed to "this compound."

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. The absence of available data prevents a factual discussion of the compound's mechanistic insights and research applications as specified.

It is important to note that this does not necessarily mean the compound has no biological activity, but rather that such research has not been published in the accessible public domain at the time of this report.

1 4 Chlorophenyl Aziridine 2 Carboxamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Organic Molecules

The primary utility of 1-(4-Chlorophenyl)aziridine-2-carboxamide as a synthetic precursor lies in its ring-opening reactions. The strained aziridine (B145994) ring can be selectively opened by a wide range of nucleophiles, leading to the formation of β-functionalized alkylamines and amino acid derivatives. mdpi.com The regioselectivity of the nucleophilic attack—whether it occurs at the C-2 or C-3 position of the aziridine ring—is influenced by the nature of the substituents on the ring, the nucleophile itself, and the reaction conditions. scispace.com

Activation of the aziridine nitrogen by the attached chlorophenyl group facilitates nucleophilic attack at either the C-2 or C-3 position. scispace.com Attack at the C-3 position typically yields α-amino acid derivatives, while attack at the C-2 position results in β-amino acid derivatives. scispace.com This reactivity makes the compound a valuable building block for synthesizing substituted phenylethylamine analogs and other important structural motifs found in biologically active molecules. mdpi.com Transition metal catalysts, such as those based on palladium, rhodium, or gold, can be employed to control the regioselectivity and facilitate these transformations under mild conditions. mdpi.com

| Nucleophile Type | Resulting Product Class | Significance |

|---|---|---|

| Heteroatomic Nucleophiles (e.g., O, N, S) | β-Amino Alcohols, Diamines, Amino Thiols | Key intermediates for pharmaceuticals and ligands. mdpi.com |

| Carbon Nucleophiles (e.g., Organometallics, Enolates) | γ-Amino Carbonyls, Substituted Alkylamines | Formation of new carbon-carbon bonds for complex molecule synthesis. mdpi.com |

| Hydride Reagents | Substituted Ethylamines | Reductive ring-opening to produce foundational amine structures. scispace.com |

Applications in the Development of New Materials